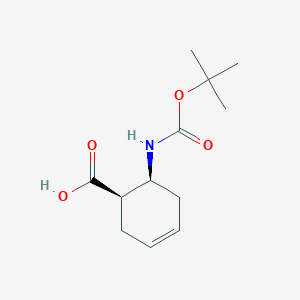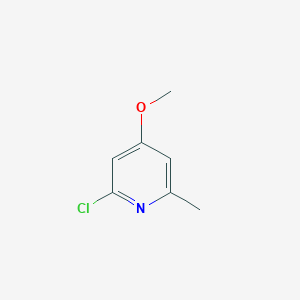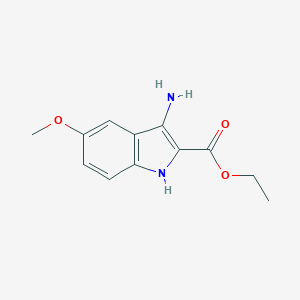
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as Boc-cyclohexenealanine, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been widely studied for its potential applications in the development of new drugs, due to its unique chemical properties and mechanism of action.
Wirkmechanismus
The mechanism of action of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in disease processes. The compound has been shown to have activity against enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels, and matrix metalloproteinases (MMPs), which are involved in cancer progression.
Biochemical and Physiological Effects
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of DPP-4, which can lead to improved glucose tolerance and insulin sensitivity in animal models of diabetes. The compound has also been shown to inhibit the activity of MMPs, which can lead to decreased cancer cell invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and purify, making it a useful starting material for the synthesis of other bioactive molecules. However, one limitation of using (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several possible future directions for research on (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine. One area of interest is the development of new drugs based on the compound, particularly for the treatment of diabetes and cancer. Another area of research is the investigation of the compound's mechanism of action, which could lead to the discovery of new targets for drug development. Additionally, the synthesis and purification of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine could be optimized to improve its yield and solubility, making it more useful in lab experiments.
Conclusion
In conclusion, (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine is a promising compound with potential applications in the development of new drugs. Its unique chemical properties and mechanism of action make it an attractive starting material for the synthesis of bioactive molecules. Further research is needed to fully understand the compound's mechanism of action and to optimize its synthesis and purification for use in lab experiments.
Synthesemethoden
The synthesis of (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine involves the reaction of cyclohexene with alanine in the presence of tert-butyloxycarbonyl (Boc) protecting group. The reaction is carried out under controlled conditions, and the resulting product is purified using chromatography techniques. The purity of the product is confirmed using spectroscopic methods such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acidenealanine has been extensively studied for its potential applications in the development of new drugs. It has been shown to have activity against a wide range of diseases, including cancer, diabetes, and inflammation. The compound has been used as a starting material for the synthesis of various bioactive molecules, including peptide-based drugs.
Eigenschaften
IUPAC Name |
(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPYBSDCOQXJAI-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B37200.png)



![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)






